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Compound of Interest

Compound Name: 2-Chloro-6-methoxybenzaldehyde

Cat. No.: B1589374

An In-Depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde: Synthesis, Properties,
and Applications

Introduction

2-Chloro-6-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial
and versatile intermediate in modern organic synthesis. Its unique structural arrangement,
featuring an aldehyde functional group flanked by a chloro and a methoxy substituent, imparts
a distinct reactivity profile that is highly valued by researchers in medicinal chemistry and
materials science. The electron-withdrawing nature of the chlorine atom and the electron-
donating, sterically influential methoxy group create a specific electronic and steric environment
around the aromatic ring and the aldehyde. This guide provides an in-depth analysis of its
chemical properties, a detailed experimental protocol for its synthesis, expected analytical
characterization, and its applications, particularly in the realm of drug discovery and fine
chemical production.

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-Chloro-6-methoxybenzaldehyde are summarized below.
While it is established as a solid, precise thermophysical data such as melting and boiling
points are not consistently reported across major chemical databases. The crystallization of the
compound at 45 °C during a documented synthesis suggests a melting point above this
temperature.[1]
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Property Value Source(s)

Molecular Formula CsH7CIO2 [2][3]

Molecular Weight 170.59 g/mol [2][3]
2-chloro-6-

IUPAC Name [2]
methoxybenzaldehyde

CAS Number 29866-54-4 [2]

Appearance Solid, Beige Solid [3]

Canonical SMILES COC1=C(C(=CC=C1)ChHC=0 [2]
UHXUZNJCLHADGD-

INChl Key [2]

UHFFFAOYSA-N

Synthesis of 2-Chloro-6-methoxybenzaldehyde

The synthesis of 2-Chloro-6-methoxybenzaldehyde can be effectively achieved via a
nucleophilic aromatic substitution (SNAr) reaction. The following protocol is based on the
displacement of a fluoride ion from 2-Chloro-6-fluorobenzaldehyde using sodium methoxide.
The choice of a fluoride as the leaving group is strategic; its high electronegativity activates the
ring towards nucleophilic attack, facilitating the reaction under relatively mild conditions.

Experimental Protocol

This procedure details the synthesis starting from 2-Chloro-6-fluorobenzaldehyde.[1]

Materials:

2-Chloro-6-fluorobenzaldehyde (51.5 g, 0.30 mol)

Sodium hydroxide (14.4 g, 0.35 mol)

Methanol (500 mL)

Dichloromethane (DCM)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxybenzaldehyde
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds021003
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxybenzaldehyde
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds021003
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxybenzaldehyde
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds021003
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxybenzaldehyde
https://www.benchchem.com/product/b1589374?utm_src=pdf-body
https://www.benchchem.com/product/b1589374?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5224779.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Water

e Hexane

e Anhydrous sodium sulfate

Equipment:

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Rotary evaporator

Separatory funnel

Filtration apparatus (e.g., Buchner funnel)

Procedure:

Reaction Setup: In a suitable round-bottom flask, dissolve 51.5 g (0.30 mol) of 2-Chloro-6-
fluorobenzaldehyde in 500 mL of methanol.

o Addition of Base: To this solution, add 14.4 g (0.35 mol) of sodium hydroxide. The NaOH
reacts in situ with the methanol solvent to generate sodium methoxide, the active
nucleophile.

e Reaction: Stir the mixture and heat to reflux. Maintain the reflux for 3 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC) if desired.

e Solvent Removal: After the reaction is complete, allow the mixture to cool to room
temperature. Concentrate the solution to a volume of approximately 200 mL using a rotary
evaporator.

o Work-up and Extraction: Transfer the concentrated residue to a separatory funnel. Add 400
mL of water and 200 mL of dichloromethane to form a two-phase system. Shake vigorously
and allow the layers to separate.
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o Collect the organic (bottom) layer. Extract the aqueous layer twice more with 100 mL
portions of dichloromethane.

» Drying and Filtration: Combine all organic layers and dry over anhydrous sodium sulfate.
Filter to remove the drying agent.

e Solvent Exchange and Crystallization: Remove the dichloromethane by distillation. Add 450
mL of hexane to the residue and concentrate the volume to approximately 300 mL. The
product, initially an oil, should begin to crystallize at around 45°C.[1]

e Granulation and Isolation: Cool the mixture to room temperature and allow it to stand for 16
hours to ensure complete crystallization (granulation). Collect the solid product by filtration,
wash with a small amount of cold hexane, and dry under vacuum. This procedure yields 2-
Chloro-6-methoxybenzaldehyde (35.6 g, 64.2% vyield).[1]

Synthesis Workflow Diagram
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Reactants & Solvent
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Caption: Workflow for the synthesis of 2-Chloro-6-methoxybenzaldehyde.
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Spectroscopic Characterization (Expected)

While experimental spectra are not publicly available in the cited literature, the structure of 2-
Chloro-6-methoxybenzaldehyde allows for a confident prediction of its key NMR signals. This
is a critical skill for chemists to verify the identity and purity of synthesized compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

» Aldehyde Proton (-CHO): A singlet peak expected far downfield, typically in the range of &
9.8-10.5 ppm. This significant deshielding is due to the electronegativity of the oxygen atom
and the magnetic anisotropy of the carbonyl group.

e Aromatic Protons (-CeHs-): The three protons on the aromatic ring will appear as a complex
multiplet or as distinct doublets and triplets between & 6.9-7.6 ppm. The proton at C4 (para to
the methoxy group) would likely be a triplet, while the protons at C3 and C5 would be
doublets, all showing coupling to each other. Their precise shifts are influenced by the
electronic effects of the three different substituents.

o Methoxy Protons (-OCHs): A sharp singlet peak, integrating to three protons, is expected
around o 3.8-4.0 ppm. Its position is characteristic of methoxy groups attached to an
aromatic ring.

3C NMR Spectroscopy

The carbon NMR spectrum should display eight signals corresponding to the eight unique
carbon atoms in the molecule:

e Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and will appear as a
singlet at the far downfield end of the spectrum, typically  188-195 ppm.

o Aromatic Carbons (-CeHs-): Six distinct signals are expected in the aromatic region (& 110-
160 ppm).

o The carbon bearing the methoxy group (C6) and the carbon bearing the chloro group (C2)
will be significantly affected by these substituents. The C-O bond will shift Cé downfield
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(e.g., ~155-160 ppm), while the C-Cl bond will also shift C2 downfield (e.g., ~130-135
ppm).

o The carbon bearing the aldehyde (C1) will also be in this region.

o The remaining three carbons (C3, C4, C5) will appear based on the combined electronic
effects of the substituents.

o Methoxy Carbon (-OCHs): A signal for the methyl carbon of the methoxy group will be
observed in the aliphatic region, typically around & 55-60 ppm.

Applications in Drug Development and Organic
Synthesis

2-Chloro-6-methoxybenzaldehyde is not typically an active pharmaceutical ingredient (API)
itself but rather a high-value building block for constructing more complex molecules.[4] Its
utility stems from the orthogonal reactivity of its functional groups.

o Aldehyde Group: The aldehyde is a versatile handle for a wide range of transformations,
including reductive aminations to form substituted amines, Wittig reactions to form alkenes,
and condensation reactions to build heterocyclic systems like quinazolines.[5]

o Substituted Aromatic Ring: The chloro and methoxy groups direct further electrophilic
aromatic substitution reactions and can be crucial for molecular recognition. In drug
discovery, a chlorine atom can enhance binding affinity through halogen bonding and
improve metabolic stability, while a methoxy group can act as a hydrogen bond acceptor and
fine-tune solubility and electronic properties.

o Pharmaceutical Intermediate: This compound is recognized as an essential intermediate for
producing pharmaceuticals, particularly anti-inflammatory and analgesic agents.[4] While
specific drug synthesis pathways starting from this exact molecule are proprietary, the 2,6-
disubstituted benzaldehyde scaffold is found in complex pharmaceutical targets. For
example, related structures like 2,6-dihydroxybenzaldehyde are starting points for intricate
molecules used in modern drug development programs.[6]

Safety and Handling
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As a chemical intermediate, 2-Chloro-6-methoxybenzaldehyde must be handled with
appropriate care in a laboratory setting.

e Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4,
Oral), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A),
and may cause respiratory irritation (STOT SE 3).[2]

e Recommended Precautions:

[e]

Handle only in a well-ventilated area or a chemical fume hood.

o

Wear appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat.

o

Avoid breathing dust.

[¢]

Wash hands thoroughly after handling.

o Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend
storage at 0-8 °C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-CHLORO-6-METHOXY-BENZALDEHYDE | 29866-54-4 [chemicalbook.com]

2. 2-Chloro-6-methoxybenzaldehyde | CBH7CIO2 | CID 10964971 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. 2-Chloro-6-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

4. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde 97 37687-57-3 [sigmaaldrich.com]

5. benchchem.com [benchchem.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1589374?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxybenzaldehyde
https://www.benchchem.com/product/b1589374?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5224779.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxybenzaldehyde
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds021003
https://www.sigmaaldrich.com/SG/en/product/aldrich/565997
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_2_Methylbenzaldehyde_in_the_Synthesis_of_Pharmaceutical_Intermediates.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 6. AU2021200802A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-
yD)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
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molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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